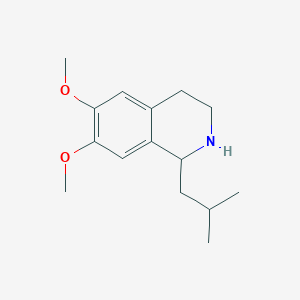![molecular formula C17H13N5O2 B256306 N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine](/img/structure/B256306.png)
N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields. It is a member of the quinazoline family and has a unique structure that makes it an attractive target for research.
作用机制
The mechanism of action of N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by binding to metal ions and forming a complex that emits fluorescence.
Biochemical and Physiological Effects:
N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to bind to metal ions and emit fluorescence, making it a potential tool for the detection of metal ions in biological systems.
实验室实验的优点和局限性
One advantage of N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine is its unique structure, which makes it an attractive target for research. It also has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in biological systems.
未来方向
There are several future directions for research on N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine. One area of research could be to further investigate its potential as an anticancer agent and to optimize its structure for increased potency. Another area of research could be to investigate its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, research could be conducted to investigate its potential as a material for organic electronics.
合成方法
The synthesis of N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine is a multi-step process that involves the reaction of various chemicals. The starting material is 2-nitrobenzaldehyde, which is reacted with ethyl acetoacetate to form 3-(2-nitrophenyl)-3-oxopropanenitrile. This intermediate is then reacted with anthranilic acid to form N-[(E)-3-(2-nitrophenyl)prop-2-enylidene]anthranilic acid. Finally, this compound is reduced with hydrazine hydrate to form N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine.
科学研究应用
N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, it has been studied as a potential fluorescent probe for the detection of metal ions. In materials science, it has been investigated as a potential material for organic electronics due to its unique electronic properties.
属性
产品名称 |
N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine |
|---|---|
分子式 |
C17H13N5O2 |
分子量 |
319.32 g/mol |
IUPAC 名称 |
N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine |
InChI |
InChI=1S/C17H13N5O2/c23-22(24)16-10-4-1-6-13(16)7-5-11-20-21-17-14-8-2-3-9-15(14)18-12-19-17/h1-12H,(H,18,19,21)/b7-5+,20-11+ |
InChI 键 |
QJWSCTNJLRLCQE-YVUBOPQPSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=C/C=N/NC2=NC=NC3=CC=CC=C32)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)C=CC=NNC2=NC=NC3=CC=CC=C32)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C(=C1)C=CC=NNC2=NC=NC3=CC=CC=C32)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine](/img/structure/B256239.png)
![9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B256241.png)

![N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B256244.png)
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide](/img/structure/B256246.png)

![3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B256250.png)
![N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B256251.png)
![3-{[Cyclohexyl(methyl)amino]methyl}-6-(diethylamino)-2-methyl-4-quinolinol](/img/structure/B256252.png)



![4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane](/img/structure/B256275.png)